molecular formula C12H15ClN2O2 B2716144 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide CAS No. 50333-31-8

2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide

Cat. No.: B2716144
CAS No.: 50333-31-8
M. Wt: 254.71
InChI Key: IXRQNCHWPHONLJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-8-4-3-5-9(2)12(8)15-11(17)7-14-10(16)6-13/h3-5H,6-7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRQNCHWPHONLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then chlorinated and crystallized to obtain the final product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agriculture

Herbicide Action
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide is primarily utilized as a broad-spectrum herbicide. It targets the enzyme acetohydroxyacid synthase (AHAS) in plants, inhibiting the synthesis of branched-chain amino acids, which are essential for plant growth. This inhibition leads to stunted growth and eventual death of the targeted weeds.

Case Study: Efficacy in Weed Control
A study demonstrated that application of this compound in agricultural settings resulted in a significant reduction of weed populations in corn and soybean fields. The compound showed effectiveness against both annual and perennial weed species, indicating its potential as a reliable herbicide option .

Pharmaceuticals

Synthesis of Nonsteroidal Anti-inflammatory Drugs
This compound serves as an intermediate in the synthesis of various pharmaceutical agents, including nonsteroidal anti-inflammatory drugs (NSAIDs). Its structural properties allow for modifications that enhance therapeutic efficacy.

Case Study: Development of Novel NSAIDs
Research has shown that derivatives of this compound exhibit promising anti-inflammatory activity comparable to established NSAIDs like ibuprofen. These findings suggest potential for developing new drugs with improved safety profiles .

Analytical Chemistry

Gas-Liquid Chromatography Applications
The compound is employed in analytical techniques such as gas-liquid chromatography (GLC), particularly for the simultaneous determination of enantiomers in biological samples. Its utility in this area stems from its ability to form stable derivatives that can be easily analyzed.

Case Study: Enantiomer Separation
In a study focused on the enantiomeric separation of tocainide in blood plasma, this compound was used as a derivatizing agent. The results indicated high sensitivity and specificity for the detection of enantiomers, demonstrating its effectiveness in clinical analytical chemistry .

Data Tables

Application AreaSpecific Use CaseResults/Findings
AgricultureBroad-spectrum herbicideSignificant reduction in weed populations
PharmaceuticalsIntermediate for NSAID synthesisPromising anti-inflammatory activity
Analytical ChemistryGLC for enantiomer determinationHigh sensitivity and specificity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS No.) Molecular Formula Substituents/Modifications Primary Applications Key Properties
Target Compound (50333-31-8) C₁₂H₁₅ClN₂O₂ Carbamoyl methyl linker Research chemical Soluble in DMSO, methanol; mp: N/A
2-Chloro-N-(2,6-dimethylphenyl)acetamide (1131-01-7) C₁₀H₁₂ClNO Direct chloroacetamide with 2,6-dimethylphenyl Calcium channel inhibitor intermediate mp: 213°C; IR: 3393, 1649 cm⁻¹
Dimethachlor (50563-36-5) C₁₃H₁₈ClNO₂ N-(2-methoxyethyl) substitution Herbicide (soil-applied) LogP: ~3.1; persistent in soil
Metazachlor (67129-08-2) C₁₄H₁₆ClN₃O N-(1H-pyrazol-1-ylmethyl) substitution Herbicide (selective) Potential organ toxicity
2-Chloro-N-(2,6-diethylphenyl)acetamide (6967-29-9) C₁₂H₁₆ClNO 2,6-Diethylphenyl group Agrochemical intermediate Higher lipophilicity (MW: 225.71)
Detailed Analysis :

Structural Variations and Reactivity :

  • The target compound ’s carbamoyl methyl group introduces additional hydrogen-bonding sites (N–H and C=O) compared to simpler analogs like 2-chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7). This modification may enhance binding affinity in receptor-ligand studies .
  • Dimethachlor and metazachlor incorporate alkoxy (2-methoxyethyl) and heterocyclic (pyrazole) substituents, respectively, which improve their herbicidal activity by altering soil mobility and target enzyme interactions .

Physicochemical Properties :

  • Melting Points : Simple analogs like CAS 1131-01-7 and 1v () share a high mp (213°C), indicative of strong intermolecular forces (e.g., N–H⋯O hydrogen bonds) in the crystalline state .
  • Solubility : The target compound’s solubility in polar aprotic solvents (DMSO) contrasts with Dimethachlor’s higher lipophilicity (LogP ~3.1), which favors soil adsorption .

Synthetic Yields and Routes: The target compound is synthesized via multi-step reactions involving carbamoyl group introduction, whereas simpler analogs (e.g., CAS 1131-01-7) are prepared via direct amidation of 2,6-dimethylaniline with chloroacetyl chloride, yielding 68–72% . Metazachlor synthesis involves pyrazole incorporation, achieving moderate yields but requiring stringent purification to mitigate genotoxic impurities .

Toxicity and Safety Profiles: Metazachlor exhibits organ-specific toxicity (e.g., liver/kidney effects) under repeated exposure, attributed to its pyrazole moiety .

Research Findings and Implications

  • Agrochemical Efficacy : Dimethachlor and metazachlor outperform the target compound in herbicidal activity due to optimized substituents (e.g., methoxyethyl, pyrazole) that enhance bioavailability and target binding .
  • Pharmaceutical Potential: The carbamoyl methyl group in the target compound may improve pharmacokinetic properties (e.g., half-life, tissue penetration) compared to simpler analogs, warranting further exploration in drug discovery .
  • Structural Insights : X-ray studies () reveal that chloroacetamide derivatives share similar bond lengths (C–Cl: ~1.75 Å) but differ in hydrogen-bonding networks, influencing solubility and stability .

Biological Activity

2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide, also known as N-(2,6-dimethylphenyl)chloroacetamide, is a compound with significant biological activity. This article explores its pharmacological properties, including its anti-inflammatory and potential anticancer effects, along with relevant research findings and case studies.

  • Molecular Formula : C₁₀H₁₂ClN₃O
  • Molecular Weight : 197.66 g/mol
  • CAS Number : 1131-01-7
  • Solubility : Insoluble in water

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in inflammatory pathways and cancer cell proliferation. The compound exhibits a structure-dependent mechanism that influences its efficacy against different cell lines.

Anti-inflammatory Properties

This compound has been classified as a nonsteroidal anti-inflammatory drug (NSAID). Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins that mediate inflammation. In vitro studies have demonstrated that it reduces inflammatory markers in various cell lines.

Anticancer Activity

Recent studies have indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance:

  • Caco-2 Cells (Colorectal Adenocarcinoma) : The compound significantly decreased cell viability by approximately 39.8% at a concentration of 100 µM (p < 0.001) compared to untreated controls.
  • A549 Cells (Lung Adenocarcinoma) : Limited activity was observed, suggesting a selective effect favoring colorectal cancer cells over lung cancer cells.

Study on Anticancer Efficacy

A detailed study assessed the anticancer properties of this compound against various cancer cell lines. The findings highlighted:

  • Cell Viability Assays : Using MTT assays, the compound was shown to significantly reduce viability in Caco-2 cells while exhibiting minimal effects on A549 cells.
  • Structure-Activity Relationship (SAR) : Variations in the chemical structure influenced the potency of the compound against specific cancer types.
CompoundCell LineViability Reduction (%)p-value
This compoundCaco-239.8%<0.001
This compoundA549Not significantN/A

In Vivo Studies

In vivo models have also been employed to evaluate the anti-inflammatory effects of this compound. Results indicated a reduction in edema and inflammatory cytokine levels in treated animals compared to controls.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound has been classified with precautionary statements indicating potential skin and eye irritation (H315, H319). Long-term toxicity studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2,6-dimethylphenyl)acetamide, and how can reaction yields be maximized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amidation. Key steps include reacting 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base (e.g., sodium carbonate) in ethyl acetate . Yields vary with reaction conditions:

  • 77% yield : Refluxing with ethanol and piperazine at 80°C for 3 hours .
  • 90% yield : Using sodium methylate and toluene at 100–110°C, followed by aqueous workup .
  • 68% yield : Reported for structurally similar phenylacetamides using toluene:EtOAc solvent systems .
    • Critical Note : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Confirm amide C=O stretch at ~1649 cm⁻¹ and N-H stretch at ~3292–3393 cm⁻¹ .
  • NMR : Look for aromatic protons (δ 7.08–7.26 ppm), methyl groups (δ 2.23–2.27 ppm), and amide NH signals (δ 8.69 ppm) .
  • Melting Point : Discrepancies exist in literature (e.g., 150–151°C vs. 213°C); validate purity via differential scanning calorimetry (DSC) .

Q. What are the storage and stability considerations for this compound?

  • Methodological Answer : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloroacetamide group . Avoid prolonged exposure to moisture or light, as these may degrade the amide bond .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Hydrogen Bonding : N–H⋯O interactions form infinite chains (bond length: ~1.86 Å), stabilizing the crystal lattice .
  • Torsional Angles : The dihedral angle between the aromatic ring and acetamide plane is ~5.3°, indicating near-coplanarity .
  • Comparison : Structural parameters (e.g., bond lengths, angles) align with related acetanilides like 2,2,2-trichloro derivatives, enabling structure-activity studies .

Q. What computational approaches are suitable for modeling this compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol or water to assess stability .
  • Docking Studies : Use the compound’s crystal structure (e.g., PDB-like models) to explore binding with biological targets (e.g., enzymes or receptors) .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

  • Methodological Answer :

  • Reproduce Synthesis : Verify synthetic protocols (e.g., solvent purity, cooling rates) to rule out polymorphic variations .
  • Thermal Analysis : Use DSC to detect multiple endotherms, suggesting polymorphism or impurities .
  • Cross-Validate : Compare IR/NMR data with literature to confirm structural consistency .

Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Side-Chain Modifications : Replace the chloro group with cyano or trichloromethyl moieties to alter electronic properties .
  • Ring Substitutions : Introduce electron-withdrawing groups (e.g., Cl) at the 4-position of the phenyl ring to enhance stability .
  • Biological Assays : Test derivatives for activity in pharmacological models (e.g., antidepressant or herbicidal screens) .

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